Cas no 313233-26-0 ((2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide)

(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- (Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, N-acetyl-7-methoxy-2-(phenylimino)-
- ChemDiv3_000563
- AKOS001484734
- BRD-K25447186-001-01-3
- F0405-1248
- N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide
- 313233-26-0
- Oprea1_696779
- DTXSID201171064
- NCGC00172737-01
- EU-0001480
- AK-968/15361637
- SR-01000400217-1
- HMS1474J13
- SR-01000400217
- N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide
- N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
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- Inchi: 1S/C19H16N2O4/c1-12(22)20-18(23)16-10-13-8-9-15(24-2)11-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23)
- InChI Key: CEXOXCNJEGDOHW-UHFFFAOYSA-N
- SMILES: C1(=NC2=CC=CC=C2)OC2=CC(OC)=CC=C2C=C1C(NC(C)=O)=O
Computed Properties
- Exact Mass: 336.11100700g/mol
- Monoisotopic Mass: 336.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 77Ų
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0405-1248-3mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-15mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-1mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-30mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-20mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-75mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-4mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-5mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-40mg |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0405-1248-20μmol |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide |
313233-26-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
Additional information on (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Introduction to (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS No. 313233-26-0)
(2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 313233-26-0, belongs to the chromene class of heterocyclic compounds, which are known for their diverse pharmacological applications. The presence of multiple functional groups, including an acetyl group, a methoxy group, and an imino group, contributes to its complex reactivity and interaction with biological targets.
The chromene scaffold is a prominent feature in medicinal chemistry, often serving as a core structure in the development of drugs targeting various diseases. The specific arrangement of atoms in (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide imparts distinct chemical and biological characteristics that make it a promising candidate for further investigation. Recent studies have highlighted the potential of chromene derivatives in modulating enzyme activity, particularly in the context of inflammatory and oxidative stress-related pathways.
In the realm of drug discovery, the acetyl and methoxy substituents play crucial roles in determining the compound's solubility, stability, and binding affinity to biological receptors. The phenylimino group introduces a polar region that can interact with hydrophilic pockets on target proteins, enhancing the compound's ability to penetrate cellular membranes. These features collectively contribute to the compound's potential as an active pharmaceutical ingredient (API) in therapeutic formulations.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide with various biological targets. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, its chromene core suggests potential interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and cell differentiation.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex chromene framework efficiently. The introduction of functional groups at specific positions is critical for achieving the desired biological activity, necessitating careful optimization of synthetic pathways.
Preclinical studies have begun to explore the pharmacological profile of (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. Initial findings indicate that it demonstrates moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to scavenge reactive oxygen species (ROS) has been observed in vitro, indicating antioxidant properties that could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders.
The structural diversity of chromene derivatives allows for extensive chemical modification, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. By altering substituents or introducing new functional groups, novel analogs can be synthesized to enhance bioavailability, reduce side effects, or improve target specificity. This flexibility underscores the importance of chromenes as versatile scaffolds in drug development.
In conclusion, (2Z)-N-acetyl-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable subject for further research. As our understanding of molecular interactions continues to evolve, this compound may pave the way for innovative therapeutic strategies targeting various diseases.
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